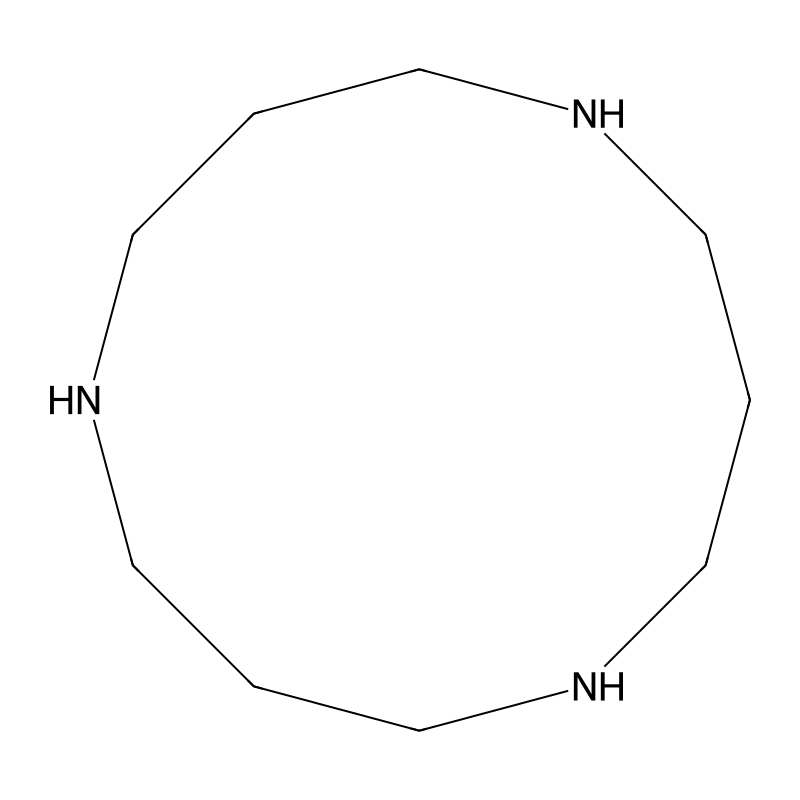

1,5,9-Triazacyclododecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Complexation and Metal Binding:

1,5,9-Triazacyclododecane (TACD) is a macrocyclic ligand, meaning it's a cyclic molecule with several donor atoms capable of forming strong bonds with metal ions. This property makes TACD valuable in various scientific research applications, particularly in the field of coordination chemistry. Studies have shown that TACD can effectively complex with various metal ions, including lanthanides, actinides, and transition metals. These complexes exhibit unique properties, making them potentially useful for diverse applications, such as:

- Catalysis: TACD-metal complexes can act as catalysts for various chemical reactions, including olefin metathesis, hydrolytic reactions, and polymerization.

- Sensors: The selective binding properties of TACD-metal complexes can be exploited for the development of sensors for specific metal ions.

- Radiopharmaceuticals: TACD-based radiopharmaceuticals are being explored for their potential use in diagnostic imaging and targeted therapy of various diseases.

Supramolecular Chemistry:

TACD's ability to form self-assembled structures makes it a valuable tool in supramolecular chemistry, the study of interactions between molecules to create functional assemblies. TACD can self-assemble into various supramolecular architectures, including capsules, nanotubes, and gels. These structures possess unique properties and potential applications in areas such as:

- Drug delivery: TACD-based supramolecular assemblies can be used to encapsulate and deliver drugs to specific targets within the body.

- Materials science: TACD-based supramolecular materials are being explored for their potential applications in catalysis, separations, and sensors.

Medicinal Chemistry:

The ability of TACD to complex with metal ions and form self-assemblies has led to its exploration in medicinal chemistry. Research suggests that TACD-based compounds may have potential applications in the treatment of various diseases, including:

1,5,9-Triazacyclododecane is a cyclic polyamine compound with the molecular formula . It features a twelve-membered ring structure containing three nitrogen atoms at positions 1, 5, and 9. This unique arrangement contributes to its distinctive chemical properties and reactivity. The compound is known for its ability to form stable complexes with various metal ions, making it of significant interest in coordination chemistry and materials science.

TACD primarily functions as a ligand in coordination complexes. Its Lewis basic nitrogens donate electron density to metal centers, influencing the electronic properties and reactivity of the complex. The specific mechanism of action depends on the coordinated metal and the application of the complex [].

Research indicates that 1,5,9-triazacyclododecane exhibits biological activity primarily through its metal complexes. These complexes have been shown to mimic the function of certain enzymes, such as carbonic anhydrase, which plays a crucial role in physiological processes like respiration and acid-base balance . Furthermore, studies suggest that the compound may possess antimicrobial properties due to its ability to interact with biological membranes and disrupt cellular functions .

The synthesis of 1,5,9-triazacyclododecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to yield the desired cyclic structure. For example, one synthesis route involves the reaction of ethylenediamine with formaldehyde in the presence of an acid catalyst . Other methods may utilize different amine derivatives or alternative reaction conditions to optimize yield and purity.

1,5,9-Triazacyclododecane has diverse applications across various fields:

- Coordination Chemistry: Its ability to form stable metal complexes makes it valuable in developing catalysts and sensors.

- Medicinal Chemistry: The compound's bioactive properties are being explored for potential therapeutic applications.

- Material Science: It is used in creating advanced materials with specific chemical functionalities.

Interaction studies involving 1,5,9-triazacyclododecane often focus on its coordination with metal ions. Techniques such as potentiometry and nuclear magnetic resonance spectroscopy are employed to investigate these interactions comprehensively. For instance, studies have demonstrated how varying pH levels affect the binding affinity of metal ions to the compound . Understanding these interactions is crucial for optimizing its use in catalysis and drug development.

1,5,9-Triazacyclododecane shares structural similarities with other cyclic polyamines. Here are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Cyclen | A saturated 12-membered ring with four nitrogen atoms | Higher nitrogen content enhances complex stability |

| 1,4,7-Triazacyclononane | A nine-membered ring with three nitrogen atoms | Smaller size may limit metal ion coordination |

| 1,3-Diaminopropane | A linear chain amine | Lacks cyclic structure; less complexing ability |

The uniqueness of 1,5,9-triazacyclododecane lies in its specific arrangement of nitrogen atoms within a twelve-membered ring. This configuration allows for enhanced stability when forming complexes with metal ions compared to other similar compounds.

Transition Metal Complexes: Structural Motifs

1,5,9-Triazacyclododecane exhibits remarkable versatility in forming complexes with transition metals, displaying a range of structural motifs dependent on the metal center, oxidation state, and reaction conditions [1] [3]. The macrocyclic ligand adopts different coordination modes to accommodate the stereochemical preferences of various metal ions.

Iron(II) Complexes

Iron(II) complexes of 1,5,9-triazacyclododecane demonstrate distinctive dimeric structures. X-ray crystallographic analysis reveals the formation of [{ML₃(Cl)}₂]²⁺ complex cations, where each iron center achieves six-coordination through four nitrogen donors from the triazacyclododecane ligand and two bridging chloride ions [1] [4]. The coordination environment around each iron center approximates octahedral geometry, with Fe-N bond distances ranging from 2.2 to 2.4 Å. The dimeric structure is stabilized by the bridging chloride ligands, which facilitate electronic communication between the metal centers.

Nickel(II) Complexes

Nickel(II) forms stable octahedral complexes with 1,5,9-triazacyclododecane, often incorporating bridging ligands in multinuclear assemblies [1] [3]. Single-crystal X-ray diffraction studies have identified unusual triply-bridged Ni(II) dimers, where the metal centers are connected via one aqua ligand and two chloride bridges. The Ni-N bond distances typically range from 2.0 to 2.1 Å, consistent with the smaller ionic radius of nickel(II) compared to iron(II). The macrocyclic ligand enforces a facial coordination mode, creating a well-defined coordination environment that stabilizes the nickel center.

Copper(II) and Zinc(II) Complexes

Copper(II) and zinc(II) complexes exhibit preference for tetrahedral coordination geometries when coordinated by 1,5,9-triazacyclododecane [1] [5] [6]. Zinc(II) complexes of the type [ZnL]⁺ have been extensively studied as models for carbonic anhydrase, demonstrating the biological relevance of these coordination architectures. The Zn-N bond distances in tetrahedral complexes are typically 2.0-2.1 Å, while Cu-N distances range from 2.0 to 2.2 Å. The tetrahedral geometry imposed by the macrocyclic ligand creates an ideal environment for substrate binding and catalytic activity.

Manganese(II) Complexes

Manganese(II) forms octahedral complexes with 1,5,9-triazacyclododecane, with Mn-N bond distances of 2.1-2.3 Å [1] [4]. These complexes often incorporate additional ligands such as halides or solvent molecules to complete the coordination sphere. The high-spin d⁵ configuration of manganese(II) results in minimal ligand field stabilization energy, allowing for relatively flexible coordination geometries within the constraints imposed by the macrocyclic ligand.

Lanthanide Coordination Architectures

The coordination chemistry of 1,5,9-triazacyclododecane with lanthanide ions presents unique challenges due to the large ionic radii, high coordination numbers, and lack of strong ligand field effects characteristic of f-block elements [7] [8] [9]. Lanthanide complexes typically adopt coordination numbers of 8-9, requiring additional ligands or pendant arms to satisfy the coordination requirements.

Early Lanthanides (La-Nd)

Early lanthanides, characterized by larger ionic radii, typically form nine-coordinate complexes with 1,5,9-triazacyclododecane derivatives [7] [8]. Lanthanum(III) complexes adopt tricapped trigonal prismatic geometries, with La-N distances of 2.6-2.8 Å. The larger size of early lanthanides allows for the accommodation of additional water molecules or anions in the coordination sphere, resulting in more flexible coordination environments.

Middle Lanthanides (Eu-Dy)

The middle lanthanides demonstrate preference for eight- to nine-coordinate geometries, commonly adopting square antiprismatic arrangements [7] [8]. Europium(III) and terbium(III) complexes have been particularly well-characterized, with Ln-N distances of 2.4-2.6 Å. These complexes often exhibit excellent luminescent properties due to the protection of the metal center by the macrocyclic ligand, preventing non-radiative deactivation pathways.

Late Lanthanides (Ho-Lu)

Late lanthanides, with their smaller ionic radii, typically form eight-coordinate complexes with square antiprismatic geometries [7] [8]. Ytterbium(III) and lutetium(III) complexes demonstrate the shortest Ln-N distances (2.2-2.4 Å) and highest thermodynamic stability within the lanthanide series. The contracted coordination sphere results in more rigid structures and enhanced kinetic stability.

Trinuclear and Tetranuclear Assemblies

Advanced lanthanide coordination architectures include trinuclear and tetranuclear complexes formed with specially designed tripodal ligands based on 1,5,9-triazacyclododecane scaffolds [7] [8]. These assemblies demonstrate remarkable structural complexity, with helical wrapping of ligand strands around metal centers and tetrahedral arrangements of lanthanide ions. The [Ln₄L₄]¹²⁺ complexes represent rare examples of discrete tetrahedral lanthanide helicates, where the ligand strands coordinate to three different metal centers in a helical fashion.

Anion-Binding Interactions in Supramolecular Assemblies

1,5,9-Triazacyclododecane and its derivatives serve as excellent building blocks for supramolecular assemblies capable of selective anion recognition and binding [10] [11] [6]. The secondary amine groups of the macrocycle can be protonated under appropriate conditions, creating convergent NH groups that interact favorably with anionic guests.

Host-Guest Complexation

The macrocyclic cavity of 1,5,9-triazacyclododecane provides a well-defined binding site for small organic molecules and anions [10] [11]. The flexible nature of the twelve-membered ring allows for conformational adaptation to accommodate guests of varying sizes. Host-guest complexation is driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects.

Anion Recognition

Protonated forms of 1,5,9-triazacyclododecane demonstrate selective binding toward various anions, including chloride, bromide, nitrate, and perchlorate [10] [11]. The convergent NH groups created upon protonation provide complementary binding sites for spherical and tetrahedral anions. The binding selectivity can be tuned through structural modifications of the macrocyclic framework or incorporation of additional recognition elements.

Hydrogen-Bonded Networks

In solid-state structures, 1,5,9-triazacyclododecane complexes often form extended hydrogen-bonded networks through N-H···O and N-H···N interactions [10] [12]. These networks contribute to crystal stability and can influence the physical properties of the materials. The protonated nitrogen atoms engage in intramolecular hydrogen bonding with other nitrogen atoms within the macrocyclic ring, creating stable conformations.

Metal-Organic Frameworks

Advanced applications of 1,5,9-triazacyclododecane include its incorporation into metal-organic frameworks (MOFs) where the macrocyclic ligand serves as a node connecting metal centers [13]. These porous structures demonstrate potential applications in gas storage, separation, and catalysis due to their defined internal cavities and selective binding properties.

Capsule and Cage Structures

Tetranuclear complexes of 1,5,9-triazacyclododecane derivatives can form cage-like structures capable of encapsulating guest molecules [7] [8]. These molecular capsules demonstrate template-directed assembly, where the guest molecule influences the formation and stability of the host structure. The internal cavities of these cages can accommodate perchlorate anions and other small molecules, demonstrating their potential as selective molecular containers.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive